molecular formula C15H27N3O3 B14787274 Tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate

Tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate

Cat. No.: B14787274
M. Wt: 297.39 g/mol
InChI Key: VKTAHXZSOWMXQO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrrolidine-1-carbonylamino group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrrolidine group and a tert-butyl ester makes it a versatile intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

tert-butyl 3-(pyrrolidine-1-carbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-10-6-7-12(11-18)16-13(19)17-8-4-5-9-17/h12H,4-11H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTAHXZSOWMXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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